molecular formula C13H20N4O B12580452 N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide CAS No. 605639-72-3

N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide

Cat. No.: B12580452
CAS No.: 605639-72-3
M. Wt: 248.32 g/mol
InChI Key: ZLYVHBAOWDKOQU-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Group: This step involves the coupling of a pyrazine derivative with the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.

    Substitution: Various substitution reactions can be performed on the pyrazine ring to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(Propan-2-yl)-1-(pyridin-2-yl)piperidine-4-carboxamide
  • N-(Propan-2-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide
  • N-(Propan-2-yl)-1-(quinolin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(Propan-2-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness might translate into different pharmacological or chemical properties.

Properties

CAS No.

605639-72-3

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-propan-2-yl-1-pyrazin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C13H20N4O/c1-10(2)16-13(18)11-3-7-17(8-4-11)12-9-14-5-6-15-12/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,18)

InChI Key

ZLYVHBAOWDKOQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NC=CN=C2

Origin of Product

United States

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